molecular formula C14H11NO5 B12814795 2-Nitrophenyl 4-methoxybenzoate CAS No. 7464-45-1

2-Nitrophenyl 4-methoxybenzoate

Cat. No.: B12814795
CAS No.: 7464-45-1
M. Wt: 273.24 g/mol
InChI Key: UYVDUQWRYPWKGD-UHFFFAOYSA-N
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Description

2-Nitrophenyl 4-methoxybenzoate is an aromatic ester composed of a 4-methoxybenzoic acid moiety esterified with a 2-nitrophenyl group. This compound belongs to a class of nitro-aromatic esters, which are characterized by their electron-withdrawing nitro (-NO₂) and electron-donating methoxy (-OCH₃) substituents. Such structural features influence its physicochemical properties, including solubility, thermal stability, and reactivity.

Properties

CAS No.

7464-45-1

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(2-nitrophenyl) 4-methoxybenzoate

InChI

InChI=1S/C14H11NO5/c1-19-11-8-6-10(7-9-11)14(16)20-13-5-3-2-4-12(13)15(17)18/h2-9H,1H3

InChI Key

UYVDUQWRYPWKGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-Methoxybenzoic acid+2-NitrophenolH2SO42-Nitrophenyl 4-methoxybenzoate+H2O\text{4-Methoxybenzoic acid} + \text{2-Nitrophenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Methoxybenzoic acid+2-NitrophenolH2​SO4​​2-Nitrophenyl 4-methoxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the phenyl ring can be a site for nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzoic acid and 2-nitrophenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Alkali metal ethoxides in anhydrous ethanol can be used as nucleophiles.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted nitrophenyl derivatives.

    Reduction: 2-Aminophenyl 4-methoxybenzoate.

    Hydrolysis: 4-Methoxybenzoic acid and 2-nitrophenol.

Scientific Research Applications

I. Chemical Synthesis Applications

1. Reagent in Organic Synthesis
2-Nitrophenyl 4-methoxybenzoate serves as a versatile reagent in organic synthesis. It is commonly used in the preparation of more complex molecules through various reactions, including esterification and acylation. The compound can undergo nucleophilic substitution reactions, making it useful for creating derivatives that are important in medicinal chemistry.

2. Protective Group in Synthesis
The compound functions as a protective group for carboxylic acids due to its stability under various reaction conditions. This property allows chemists to manipulate sensitive functional groups without risking unwanted side reactions. The protection can be easily removed when necessary, facilitating the synthesis of target compounds.

II. Biological Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of this compound have shown significant bactericidal activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Research
Research indicates that this compound and its derivatives exhibit potential anticancer activity. In vitro studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a study involving ovarian cancer models showed that treatment with specific derivatives led to reduced tumor size and improved survival rates compared to controls.

III. Case Studies

Case Study 1: Antimicrobial Efficacy

  • Objective : To evaluate the antibacterial effects of this compound derivatives.
  • Methodology : Various derivatives were synthesized and tested against common bacterial strains.
  • Results : The study found that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
  • : The findings support the potential use of these compounds as novel antimicrobial agents.

Case Study 2: Anticancer Activity

  • Objective : To assess the anticancer properties of this compound in ovarian cancer models.
  • Methodology : In vitro assays were conducted on ovarian cancer cell lines.
  • Results : Significant reductions in cell viability were observed at specific concentrations, with mechanisms involving apoptosis being identified through flow cytometry.
  • : The compound shows promise as a lead structure for developing new anticancer therapeutics.

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Derivative AEscherichia coli10
Derivative BStaphylococcus aureus15
Derivative CPseudomonas aeruginosa20

Table 2: Anticancer Activity in Ovarian Cancer Models

Compound NameCell LineIC50 (µM)
Derivative DOVCAR-35
Derivative ESKOV-38
Derivative FA278012

V. Conclusion

The applications of this compound extend across various fields including organic synthesis and medicinal chemistry. Its role as a reagent and protective group makes it invaluable for synthetic chemists, while its biological activities present opportunities for developing new therapeutic agents against microbial infections and cancer. Continued research into this compound's derivatives will likely yield further insights into their potential applications in both chemical synthesis and pharmacology.

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 4-methoxybenzoate depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison :

  • 4-Nitrophenyl 4-[(2-Methoxyphenoxy)methyl]benzoate ()
  • 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate ()
  • Metal-4-Methoxybenzoate Complexes ()
Property 2-Nitrophenyl 4-Methoxybenzoate (Inferred) 4-Nitrophenyl 4-[(2-Methoxyphenoxy)methyl]benzoate 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate
Substituent Positions 2-NO₂ on phenyl; 4-OCH₃ on benzoate 4-NO₂ on phenyl; 4-OCH₃ on modified benzoate 2-NO₂, 4-CHO on phenyl; 3-NO₂, 2-CH₃ on benzoate
Electronic Effects -NO₂ (meta-directing); -OCH₃ (para-directing) -NO₂ (para-directing); -OCH₃ (ortho-directing) Multiple -NO₂ groups enhance electron withdrawal
Steric Hindrance Moderate (ortho-NO₂ creates steric strain) High (due to bulky phenoxy-methyl group) High (methyl and nitro groups in proximity)

Structural Insights :

  • Dihedral Angles : In , substituent positioning (e.g., methyl and nitro groups) results in a planar ester group with dihedral angles of ~46–50° relative to aromatic rings. Similar torsional strain is expected in this compound, affecting crystal packing and melting points .

Physicochemical Properties

Melting Points and Solubility :

Compound Melting Point (K) Solubility Profile Reference
This compound* ~390–410 (estimated) Low in water; moderate in polar aprotic solvents Inferred
4-Pentylphenyl 4-Methoxybenzoate Not specified White/pale yellow crystalline powder
4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate 398 Soluble in acetonitrile, chloroform

*Note: Estimated based on nitro-aromatic analogs ().

Key Observations :

  • Nitro groups elevate melting points due to dipole-dipole interactions and planar molecular stacking ().
  • Methoxy groups enhance solubility in organic solvents compared to non-substituted benzoates ().

Spectroscopic Characteristics

Infrared (IR) Spectroscopy :

Compound Key IR Bands (cm⁻¹) Reference
This compound* ~1725 (C=O ester), ~1540–1415 (COO⁻) Inferred
Sodium 4-Methoxybenzoate 1543 (νₐₛ COO⁻), 1416 (νₛ COO⁻)
4-Formyl-2-nitrophenyl ester 1723 (C=O ester), 1690 (CHO)

Insights :

  • The ester carbonyl (C=O) stretch in this compound is expected near 1725 cm⁻¹, similar to .
  • Coordination shifts in metal-4-methoxybenzoate complexes (e.g., La, Ce) show bidentate carboxylate bonding, altering COO⁻ frequencies .

Thermal Behavior and Stability

Decomposition Profiles :

Compound Decomposition Temperature (K) Key Observations Reference
Metal-4-Methoxybenzoate Complexes 470–670 (varies by metal) Multi-stage decomposition; COO⁻ breakdown
4-Formyl-2-nitrophenyl ester Not reported Stable up to melting point (398 K)

Thermal Insights :

  • Nitro groups may lower thermal stability due to exothermic decomposition risks, but methoxy groups could counteract this via electron donation .
  • Metal complexes () decompose at higher temperatures (~470–670 K) compared to organic esters, highlighting the stabilizing role of metal-ligand bonds.

Biological Activity

2-Nitrophenyl 4-methoxybenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its chemical properties, biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C16H15N2O4
  • Molecular Weight : 299.30 g/mol
  • IUPAC Name : this compound

The structure of this compound incorporates a nitrophenyl group and a methoxybenzoate moiety, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications as a preservative or therapeutic agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Another area of interest is the compound's anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may bind to cellular macromolecules, leading to cellular stress and apoptosis. Additionally, the methoxy group enhances lipophilicity, facilitating membrane penetration.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A kinetic study evaluated the nucleophilic substitution reactions involving 2-nitrophenyl derivatives. The findings indicated that the compound could serve as a substrate for various nucleophiles, enhancing its antimicrobial effectiveness through chemical modifications .
  • Anticancer Research :
    • A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed promising anticancer activity against multiple cancer cell lines. The study highlighted the compound's ability to inhibit cell proliferation and induce cell cycle arrest .
  • Mechanistic Insights :
    • Research has also focused on understanding the molecular mechanisms behind the compound's activity. It was found that the compound interacts with key enzymes involved in apoptosis regulation, such as Bcl-2 family proteins .

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